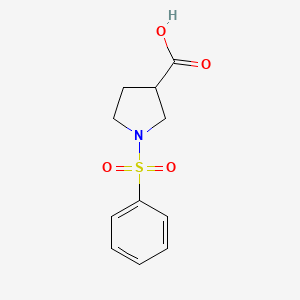
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a carboxylic acid. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acids exhibit potent antimicrobial properties against a range of pathogens. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Anticancer Potential
Research indicates that pyrrolidine derivatives can exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, including A549 human lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key enzymes involved in cancer progression .
3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes. For instance, it has been noted for its potential to inhibit BACE-1 (Beta-site APP Cleaving Enzyme 1), which is implicated in Alzheimer's disease pathology. The compound's interaction with the enzyme's active site suggests a promising avenue for drug development targeting neurodegenerative disorders .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Ring : The initial step often includes the cyclization of suitable precursors under acidic or basic conditions.
- Sulfonation : Introduction of the benzenesulfonyl group can be achieved through electrophilic aromatic substitution.
- Carboxylation : The final step usually involves the addition of a carboxylic acid group, which can be accomplished via carbonylation reactions or through the use of carboxylic acid derivatives.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as p53 and NF-kB.
- Enzyme Inhibition : Competitive inhibition at enzyme active sites, leading to reduced substrate turnover.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against multidrug-resistant strains. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects against Acinetobacter baumannii and Candida auris, suggesting potential for clinical applications in treating resistant infections .
Case Study 2: Anticancer Activity
In another study focusing on A549 lung cancer cells, derivatives were tested for cytotoxicity. Results showed that certain modifications to the pyrrolidine structure enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDVDNNZPHRWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














